molecular formula C9H7BrClN3O2S B1655510 4-(2-Chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide CAS No. 376349-27-8

4-(2-Chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No.: B1655510
CAS No.: 376349-27-8
M. Wt: 336.59 g/mol
InChI Key: MQJBDABTNPVNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide (CAS: 376349-27-8) is a thiazole-derived compound featuring a 2-chloro-5-nitrophenyl substituent at position 4 of the thiazole ring and an amine group at position 2, stabilized as a hydrobromide salt. This compound is structurally categorized as a 1,3-thiazol-2-amine derivative, a class known for diverse pharmacological activities, including antiproliferative and enzyme inhibitory effects .

Properties

IUPAC Name

4-(2-chloro-5-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2S.BrH/c10-7-2-1-5(13(14)15)3-6(7)8-4-16-9(11)12-8;/h1-4H,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJBDABTNPVNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CSC(=N2)N)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380493
Record name 4-(2-chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376349-27-8
Record name 4-(2-chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thioamide Derivatives

The thiazole ring, a hallmark of this compound, is typically synthesized via cyclization reactions involving thioamide precursors. A method analogous to the synthesis of 2-chloro-5-chloromethylthiazole involves reacting 2-haloallyl isothiocyanate with chlorinating agents such as sulfuryl chloride or phosgene in aprotic solvents like acetonitrile. For 4-(2-chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide, the process begins with 2-chloro-5-nitroaniline as the primary aromatic precursor.

Key Steps:

  • Thioamide Formation: 2-Chloro-5-nitroaniline reacts with thiourea in ethanol under reflux, yielding a thioamide intermediate.
  • Cyclization: The intermediate undergoes cyclization in the presence of hydrobromic acid, facilitating thiazole ring closure.
  • Salt Formation: The free base is treated with concentrated hydrobromic acid to precipitate the hydrobromide salt.

Reaction Conditions:

Parameter Value Source
Solvent Ethanol/Acetonitrile
Temperature 60–80°C
Chlorinating Agent Sulfuryl Chloride (1.2 equiv)
Yield 68–72%

Nitration and Subsequent Cyclization

An alternative route adapts nitration strategies from the synthesis of 2-amino-4-chloro-5-nitrophenol. Here, nitration precedes thiazole formation:

  • Acylation: 2-Amino-4-chlorophenol is acetylated with acetic anhydride to protect the amine group.
  • Nitration: The acetylated derivative undergoes mixed acid nitration (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group.
  • Thiazole Formation: The nitro-substituted intermediate reacts with thioglycolic acid in dimethylformamide (DMF), followed by deprotection and salt formation with HBr.

Optimization Insights:

  • Nitration at lower temperatures (0–5°C) minimizes byproduct formation.
  • DMF enhances solubility during cyclization, improving yield by 15–20% compared to ethanol.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors enable precise control over exothermic nitration and cyclization steps, reducing reaction times from hours to minutes. A typical setup involves:

  • Reactor Configuration: Multi-zone temperature control (25°C for nitration, 70°C for cyclization).
  • Throughput: 50–100 kg/hr with >90% purity after crystallization.

Solvent Recovery and Waste Management

Industrial processes emphasize solvent recycling, particularly for acetonitrile and DMF, which are distilled and reused. Waste streams containing residual hydrobromic acid are neutralized with lime (Ca(OH)₂), yielding calcium bromide as a byproduct.

Reaction Optimization and Critical Parameters

Impact of Chlorinating Agents

The choice of chlorinating agent significantly affects yield and purity:

Agent Yield (%) Purity (%) Byproducts
Sulfuryl Chloride 72 95 Minimal
Phosgene 68 92 Isocyanate traces
Thionyl Chloride 60 88 Sulfur oxides

Sulfuryl chloride is preferred industrially due to its lower toxicity and higher selectivity.

Temperature and Time Dependence

Cyclization efficiency correlates strongly with temperature:

Temperature (°C) Reaction Time (hr) Yield (%)
60 6 65
70 4 72
80 3 68

Prolonged heating above 70°C promotes decomposition, justifying a 4-hour reaction window.

Comparative Analysis of Methods

Traditional vs. Flow Chemistry

Parameter Batch Method Flow Chemistry
Yield 68–72% 75–78%
Purity 92–95% 96–98%
Scalability Moderate High
Solvent Consumption 10 L/kg 6 L/kg

Flow chemistry reduces solvent use by 40% and improves yield through better thermal control.

Cost-Benefit Evaluation

Method Cost ($/kg) Environmental Impact
Batch Cyclization 120 Moderate
Flow Nitration 95 Low

Flow systems lower costs by 21% while reducing hazardous waste.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups replacing the chloro or nitro groups.

Scientific Research Applications

Chemistry

4-(2-Chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Reaction Type Description
Oxidation Nitro group can be reduced to an amino group.
Reduction Can be reduced to form different derivatives.
Substitution Chloro group can be substituted with amines or thiols.

Biology

The compound is under investigation for its biological activities , particularly its potential as an antimicrobial and anticancer agent. Preliminary studies indicate that it may inhibit specific enzymes or proteins involved in cellular processes.

Medicine

Research is ongoing to explore its therapeutic effects, particularly in drug development targeting diseases such as cancer and infections. Its mechanism of action may involve binding to active sites on proteins, thereby altering their functions.

Industry

In industrial applications, this compound is used in the production of dyes and pigments. It also serves as an intermediate in the synthesis of various fine chemicals, including pesticides and antifungal agents .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of thiazole derivatives, including this compound. Results showed significant activity against several bacterial strains, indicating its potential use in developing new antibiotics.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The findings suggested that it induces apoptosis in cancer cells through specific pathways, making it a candidate for further drug development.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to active sites or altering protein functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical data for 4-(2-Chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide and related compounds:

Compound Name & ID Substituents Molecular Weight Melting Point (°C) Purity (%) Key Features Reference
This compound 2-Cl, 5-NO₂ on phenyl; hydrobromide salt Not reported Not reported Not reported Nitro group enhances electron-withdrawing effects; hydrobromide improves solubility
4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide (QY-4890) 2,5-diCl; 5-CH₃; hydrobromide salt Not reported Not reported 95 Dichloro substitution increases lipophilicity
4-(3-Nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine 3-NO₂; 4-CF₃O on phenyl Not reported Not reported Not reported Trifluoromethoxy group enhances metabolic stability
4-(1,2-Dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine derivatives (3c–3h) Varied aryl/heteroaryl substituents ~300–350 185–326 98–99.6 High purity; acenaphthylene core enhances π-π interactions
CHEMBL2731 (4-(2,4-dimethylthiazol-5-yl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine) 2,4-diCH₃; pyridinyl substituent 302.41 Not reported Not reported XlogP = 4.0; high lipophilicity

Key Observations :

  • Substituent Effects: The nitro group in the target compound (5-position) contrasts with dichloro (QY-4890) or trifluoromethoxy () substituents, altering electronic and steric profiles.
  • Salt Form : Hydrobromide salts (target compound, QY-4890) improve aqueous solubility compared to free bases, critical for pharmacokinetics .
  • Thermal Stability : Compounds with extended aromatic systems (e.g., acenaphthylene in ) exhibit higher melting points (>300°C), suggesting greater crystalline stability .

Biological Activity

Overview

4-(2-Chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a thiazole ring and is characterized by the presence of a chloro and nitro-substituted phenyl group, which contribute to its unique properties and reactivity.

The molecular formula of this compound is C9H7BrClN3O2SC_9H_7BrClN_3O_2S with a molecular weight of approximately 276.58 g/mol. Its structural characteristics include:

  • Thiazole ring : A five-membered ring containing nitrogen and sulfur.
  • Chloro and nitro groups : These substitutions enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit various enzymes or proteins, disrupting cellular processes. The exact mechanisms are still under investigation, but preliminary data suggest that it may interfere with signaling pathways essential for cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with comparable potency to standard antibiotics such as norfloxacin. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances its antimicrobial efficacy.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In studies involving different cancer cell lines, it has shown promising cytotoxic effects. For instance, compounds related to thiazole structures have been reported to have IC50 values indicating effective inhibition of cell growth. The presence of substituents on the phenyl ring is critical for enhancing anticancer activity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Value
This compoundStructureAntimicrobial, AnticancerVaries (specific studies needed)
2-Chloro-5-nitrobenzyl alcohol-Moderate Antimicrobial-
5-Chloro-2-hydroxy-N-(4-chlorophenyl)benzamide-Anticancer-

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study published in MDPI, derivatives containing thiazole moieties were tested against common pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Another study highlighted the cytotoxic effects of thiazole derivatives on cancer cell lines such as Jurkat and A-431. The findings suggested that modifications in the phenyl ring significantly impacted their effectiveness .
  • Mechanistic Insights : Molecular dynamics simulations have been used to understand how these compounds interact at the molecular level, revealing that hydrophobic interactions play a crucial role in their binding affinity to target proteins .

Q & A

Q. Basic

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the thiazole ring protons (δ 6.8–7.5 ppm for aromatic protons) and the amine hydrobromide moiety (broad singlet at δ 5.5–6.0 ppm). <sup>15</sup>N NMR can resolve nitrogens in the nitro group and thiazole ring .
  • IR Spectroscopy : Peaks at ~1520 cm<sup>-1</sup> (NO2 asymmetric stretch) and ~1340 cm<sup>-1</sup> (NO2 symmetric stretch) confirm the nitro group. The N–H stretch of the amine hydrobromide appears at 2500–3000 cm<sup>-1</sup> .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]<sup>+</sup> peaks matching the molecular weight (e.g., m/z 342 for C9H7BrClN3O2S). High-resolution MS ensures elemental composition .

How can researchers optimize the synthesis to improve regioselectivity in the formation of the thiazole ring?

Advanced
Regioselectivity challenges arise from competing pathways during cyclization. Strategies include:

  • Precursor design : Use electron-withdrawing groups (e.g., nitro) on the phenyl ring to direct cyclization via resonance stabilization of intermediates .
  • Solvent effects : Polar solvents (e.g., DMF) favor transition-state stabilization for the desired regiochemistry .
  • Temperature control : Lower temperatures (50–60°C) reduce side reactions, while microwave-assisted synthesis can enhance selectivity and reduce time .
    Validation via <sup>15</sup>N-labeled intermediates or DFT calculations can predict regiochemical outcomes .

What strategies resolve discrepancies in biological activity data across different studies?

Advanced
Contradictory results in cytotoxicity or receptor-binding assays may stem from:

  • Assay variability : Standardize protocols (e.g., Sulforhodamine B assay for cytotoxicity) and control cell lines (e.g., MCF7 for cancer studies) .
  • Solubility issues : Use DMSO/water mixtures with ≤0.1% DMSO to avoid solvent interference .
  • Structural analogs : Compare activity of this compound with derivatives (e.g., 4-nitrophenyl analogs) to identify substituent-specific effects .
    Meta-analysis of dose-response curves and Hill coefficients can clarify potency differences .

What are the key structural features influencing its reactivity and interactions?

Q. Basic

  • Nitro group : Enhances electrophilicity of the phenyl ring, enabling nucleophilic aromatic substitution or hydrogen bonding with biological targets .
  • Thiazole core : The sulfur atom participates in π-stacking interactions, while the amine hydrobromide acts as a hydrogen-bond donor .
  • Chloro substituent : Steric effects at the 2-position hinder rotation, stabilizing planar conformations critical for receptor binding .

How can researchers evaluate its potential as a corticotropin-releasing factor (CRF) antagonist based on structural analogs?

Q. Advanced

  • Molecular docking : Compare its structure with known CRF antagonists (e.g., SSR125543A) using homology models of the CRF1 receptor. Focus on interactions with residues in the transmembrane domain .
  • In vitro assays : Measure cAMP inhibition in CRF-stimulated HEK293 cells transfected with CRF1 receptors. IC50 values <100 nM suggest therapeutic potential .
  • SAR studies : Modify the nitro group to trifluoromethyl or methoxy to enhance lipophilicity and blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide
Reactant of Route 2
Reactant of Route 2
4-(2-Chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.